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Compound of Interest

Compound Name: 3-Methyl-5-phenylbiuret

Cat. No.: B15482764 Get Quote

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide an in-depth technical analysis of the crystal structure of 3-
Methyl-5-phenylbiuret. However, a comprehensive search of publicly available chemical and

crystallographic databases has revealed no specific crystal structure data for this compound.

Despite the absence of direct crystallographic information for 3-Methyl-5-phenylbiuret, this

document will outline the standard experimental protocols and data presentation that would be

employed in such an analysis. This will serve as a foundational guide for researchers who may

synthesize and crystallize this compound in the future.

Hypothetical Data Presentation
Should the crystal structure of 3-Methyl-5-phenylbiuret be determined, the quantitative data

would be summarized in structured tables for clarity and comparative analysis. Below are

examples of such tables.

Table 1: Crystal Data and Structure Refinement for 3-Methyl-5-phenylbiuret. This table would

provide the fundamental parameters of the crystal lattice and the details of the data collection

and refinement process.
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Parameter Value

Empirical formula C9H11N3O2

Formula weight 193.21

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system [e.g., Monoclinic]

Space group [e.g., P21/c]

Unit cell dimensions a = [value] Å, α = 90°

b = [value] Å, β = [value]°

c = [value] Å, γ = 90°

Volume [value] Å³

Z [value]

Density (calculated) [value] Mg/m³

Absorption coefficient [value] mm⁻¹

F(000) [value]

Crystal size [value] x [value] x [value] mm³

Theta range for data collection [value] to [value]°

Index ranges [h, k, l ranges]

Reflections collected [value]

Independent reflections [value] [R(int) = [value]]

Completeness to theta = [value]° [value] %

Absorption correction [e.g., Multi-scan]

Max. and min. transmission [value] and [value]

Refinement method [e.g., Full-matrix least-squares on F²]
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Data / restraints / parameters [value] / [value] / [value]

Goodness-of-fit on F² [value]

Final R indices [I>2sigma(I)] R1 = [value], wR2 = [value]

R indices (all data) R1 = [value], wR2 = [value]

Largest diff. peak and hole [value] and [value] e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 3-Methyl-5-phenylbiuret. This table would list key

intramolecular bond distances.

Bond Length (Å)

N1-C2 [value]

C2-N3 [value]

N3-C4 [value]

C4-N5 [value]

C2-O1 [value]

C4-O2 [value]

N1-C(Methyl) [value]

N5-C(Phenyl) [value]

Table 3: Selected Bond Angles (°) for 3-Methyl-5-phenylbiuret. This table would detail the

angles between adjacent bonds within the molecule.
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Angle Degrees (°)

N1-C2-N3 [value]

C2-N3-C4 [value]

N3-C4-N5 [value]

O1-C2-N1 [value]

O2-C4-N3 [value]

C(Methyl)-N1-C2 [value]

C(Phenyl)-N5-C4 [value]

Standard Experimental Protocols
The determination of a novel crystal structure, such as that of 3-Methyl-5-phenylbiuret, would

typically involve the following key experimental methodologies.

Synthesis and Crystallization
The first step is the synthesis of 3-Methyl-5-phenylbiuret. A plausible synthetic route would be

the reaction of methyl isocyanate with N-phenylurea or a related precursor. Following synthesis

and purification, single crystals suitable for X-ray diffraction would be grown. Common

crystallization techniques include slow evaporation from a suitable solvent, vapor diffusion, or

cooling of a saturated solution.

The workflow for synthesis and crystallization is depicted below.
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Synthesis and Crystallization Workflow
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Synthesis and Crystallization Workflow
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X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray

diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize

thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting

diffraction pattern is collected on a detector.

The logical flow of X-ray diffraction data collection is illustrated in the following diagram.

X-ray Diffraction Data Collection

Single Crystal Selection
and Mounting

Mounting on Diffractometer

Cooling to Low Temperature
(e.g., 100 K)

Exposure to Monochromatic
X-ray Beam

Collection of
Diffraction Pattern

Raw Diffraction Data
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X-ray Diffraction Data Collection

Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell parameters and

space group. The crystal structure would then be solved using direct methods or Patterson

methods to obtain an initial model of the atomic positions. This model is subsequently refined

against the experimental data using least-squares methods to improve the accuracy of the

atomic coordinates, and thermal parameters.

The relationship between data processing, structure solution, and refinement is outlined below.
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Structure Solution and Refinement Pathway
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Structure Solution and Refinement Pathway
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Concluding Remarks
While the crystal structure of 3-Methyl-5-phenylbiuret is not currently available in the public

domain, the methodologies for its determination are well-established. The synthesis of this

compound followed by single-crystal X-ray diffraction analysis would provide valuable insights

into its three-dimensional structure, including conformational details, intermolecular

interactions, and packing arrangements. Such information is crucial for understanding its

physicochemical properties and for rational drug design should this molecule be of

pharmaceutical interest. We encourage researchers to pursue the crystallization and structural

analysis of this and other novel compounds to expand the collective knowledge in chemical

and pharmaceutical sciences.

To cite this document: BenchChem. [Analysis of 3-Methyl-5-phenylbiuret Crystal Structure: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15482764#3-methyl-5-phenylbiuret-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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